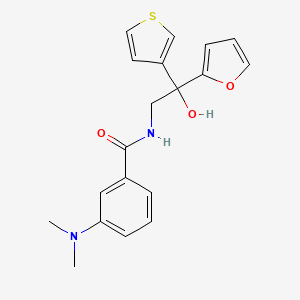

3-(二甲基氨基)-N-(2-(呋喃-2-基)-2-羟基-2-(噻吩-3-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

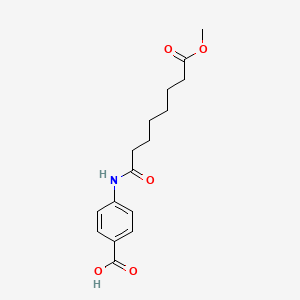

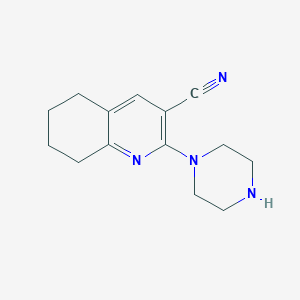

The compound "3-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide" is a complex molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. The structure of the compound suggests the presence of a benzamide moiety, which is a common feature in many pharmacologically active compounds, as well as dimethylamino and furan-thiophene groups that could contribute to its unique chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and the use of Mannich bases, as seen in the synthesis of novel semicarbazone derivatives with anti-diabetic and anti-inflammatory activities . These compounds were synthesized by reacting thiophene derivatives with formaldehyde, N,N-dimethylamine hydrochloride, and semicarbazide. The synthesis process is characterized by the use of spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis for characterization .

Molecular Structure Analysis

The molecular structure of related compounds includes various functional groups that are essential for their biological activity. For instance, the presence of a dimethylamino group is a common feature in compounds with gastrointestinal prokinetic activity . The structural modification of known pharmacophores, such as metoclopramide, to include these functional groups can lead to the discovery of new agents with balanced prokinetic and antiemetic activities .

Chemical Reactions Analysis

The reactivity of the dimethylamino group in related compounds allows for further chemical transformations. For example, the reaction of a dimethylamino-containing compound with different N-nucleophiles can yield a variety of derivatives, including arylaminopropenones, pyrazoles, isoxazoles, and pyrimidinethiones . These reactions demonstrate the versatility of the dimethylamino group in participating in chemical reactions that can lead to the synthesis of diverse heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of a benzyl and dimethylamino group can affect the solubility, melting point, and stability of the compound. The synthesis of optically active derivatives, such as nicardipine, showcases the importance of stereochemistry in the physical properties and biological activities of these compounds . The resolution of enantiomers and the evaluation of their pharmacological properties, such as vasodilating activity, are crucial in understanding the relationship between molecular structure and function .

科学研究应用

合成化学和材料科学应用

多样化合物库生成: Roman (2013) 的一项研究探索了使用源自 2-乙酰噻吩的相关酮型曼尼希碱生成多样化合物库的可能性,方法是通过烷基化和环闭合反应。这项研究说明了类似化合物在合成广泛的结构多样的分子中的潜力,这对于发现新材料和生物活性化合物至关重要 (Roman, 2013).

缓蚀: Hu 等人 (2016) 合成了苯并噻唑衍生物,包括与所讨论化合物结构相似的化合物,以研究它们在酸性溶液中对钢的缓蚀作用。这项研究展示了此类化合物在保护金属免受腐蚀方面的潜在应用,突出了它们在工业应用中的重要性 (Hu et al., 2016).

非线性光学性质: Zając 等人 (2008) 合成了一系列新型衍生物,其中含有一个与吸电子苯并噻唑部分相连的供电子 N,N-二甲氨基苯基环。研究了这些化合物的非线性光学 (NLO) 性质,表明在光学器件和材料中具有潜在应用 (Zając et al., 2008).

生物活性化合物开发

抗菌活性: Spoorthy 等人 (2021) 对乙基 (4-取代苯氧基)-苯二氧代磷唑-4-氧代噻唑烷-噻吩-2-羧酸盐的合成、表征和抗菌评估进行了研究。他们的研究为利用类似化合物开发新的抗菌剂提供了见解 (Spoorthy et al., 2021).

白三烯 B4 抑制和癌细胞生长抑制: Kuramoto 等人 (2008) 合成了一系列苯并[b]呋喃衍生物,以评估它们对白三烯 B4 的抑制活性和对癌细胞系的生长抑制作用。这项研究指出了类似化合物在治疗炎症和癌症中的潜在治疗应用 (Kuramoto et al., 2008).

未来方向

属性

IUPAC Name |

3-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-21(2)16-6-3-5-14(11-16)18(22)20-13-19(23,15-8-10-25-12-15)17-7-4-9-24-17/h3-12,23H,13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJKHSLUGHBOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2515716.png)

![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2515725.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)

![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)